

Physical and chemical properties of 2-(4-Methoxyphenyl)benzoic acid

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)benzoic acid

Cat. No.: B106572

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An In-depth Technical Guide to 2-(4-Methoxyphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-(4-Methoxyphenyl)benzoic acid**. Due to the limited availability of direct experimental data for this specific compound in surveyed chemical literature, this document combines theoretical predictions, established experimental protocols for analogous compounds, and a review of the broader class of biphenyl carboxylic acids to serve as a robust resource for research and development.

Chemical Structure and Properties

2-(4-Methoxyphenyl)benzoic acid, with the chemical formula $C_{14}H_{12}O_3$, belongs to the class of biphenyl carboxylic acids. Its structure consists of a benzoic acid ring substituted at the 2-position with a 4-methoxyphenyl group.

Table 1: Physical and Chemical Properties of **2-(4-Methoxyphenyl)benzoic acid**

Property	Value	Notes
Molecular Weight	228.24 g/mol	Calculated from the molecular formula.
Molecular Formula	C ₁₄ H ₁₂ O ₃	-
Appearance	Expected to be a white to off-white solid.	Based on analogous biphenyl carboxylic acids.
Melting Point	Not available (predicted range: 150-180 °C)	No experimental data found. Range is an estimate based on similar structures like 2-phenoxybenzoic acid (144-150 °C).[1]
Boiling Point	Not available	Expected to be high (>300 °C) with probable decomposition.
Solubility	Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) and aqueous base. Sparingly soluble in water.	Typical for aromatic carboxylic acids.
pKa	Not available (predicted range: 3.5-4.5)	No experimental data found. Range is an estimate based on benzoic acid (pKa ~4.2) and related substituted benzoic acids.
LogP	Not available (predicted value: ~3.5)	No experimental data found. Prediction suggests moderate lipophilicity.
CAS Number	Not available	A unique CAS registry number has not been identified in the searched databases.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data for **2-(4-Methoxyphenyl)benzoic acid**

Technique	Expected Characteristics
^1H NMR	<ul style="list-style-type: none">- $-\text{COOH}$ Proton: A broad singlet, typically downfield (>10 ppm).- Aromatic Protons: Complex multiplets in the range of 6.9-8.2 ppm. Protons on the methoxy-substituted ring would appear as two doublets (~ 6.9-7.1 ppm and ~ 7.2-7.4 ppm). Protons on the benzoic acid ring would show more complex splitting patterns.- $-\text{OCH}_3$ Protons: A sharp singlet around 3.8-3.9 ppm.
^{13}C NMR	<ul style="list-style-type: none">- Carbonyl Carbon ($-\text{COOH}$): A signal in the range of 165-175 ppm.- Aromatic Carbons: Multiple signals between 114-145 ppm. The carbon attached to the methoxy group would be significantly shielded (~ 160 ppm), while the carbon attached to the carboxyl group would be deshielded (~ 130-135 ppm). Carbons at the biphenyl linkage would appear around 140-145 ppm.- Methoxy Carbon ($-\text{OCH}_3$): A signal around 55-56 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch (Carboxylic Acid): A very broad band from ~ 2500-3300 cm^{-1} due to hydrogen bonding.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm^{-1}.- C-O Stretch (Ether & Acid): Strong bands in the 1240-1320 cm^{-1} region.- C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm^{-1} region.- C-H Stretch (Aromatic): Signals just above 3000 cm^{-1}.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- Molecular Ion (M^+): Expected at $m/z = 228$.- Key Fragments: Loss of $-\text{OH}$ ($m/z = 211$), loss of $-\text{COOH}$ ($m/z = 183$), loss of $-\text{OCH}_3$ ($m/z = 197$), and fragments corresponding to the substituted phenyl rings.

Experimental Protocols

As **2-(4-Methoxyphenyl)benzoic acid** is not readily available commercially, its synthesis is a prerequisite for study. The most common and effective method for creating the C-C bond between the two aryl rings in this class of compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of **2-(4-Methoxyphenyl)benzoic acid** from 2-bromobenzoic acid and 4-methoxyphenylboronic acid.

Materials:

- 2-Bromobenzoic acid (1.0 equiv.)
- 4-Methoxyphenylboronic acid (1.2-1.5 equiv.)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$, 2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Triphenylphosphine (PPh_3 , 4-10 mol%) or other suitable phosphine ligand
- Potassium Carbonate (K_2CO_3) or Sodium Carbonate (Na_2CO_3) (2.0-3.0 equiv.)
- Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v) or Toluene/Ethanol/Water
- Argon or Nitrogen gas (inert atmosphere)

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid, 4-methoxyphenylboronic acid, the palladium catalyst, the phosphine ligand (if not using $\text{Pd}(\text{PPh}_3)_4$), and the carbonate base.
- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure the removal of oxygen, which

can hinder the catalytic cycle.

- Solvent Addition: Add the degassed solvent mixture via syringe.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-bromobenzoic acid is consumed (typically 4-24 hours).
- Cooling: Once complete, cool the reaction mixture to room temperature.

Purification Protocol: Acid-Base Extraction and Recrystallization

This protocol purifies the crude product obtained from the synthesis reaction.

Procedure:

- Solvent Removal: Remove the organic solvent from the cooled reaction mixture under reduced pressure (rotary evaporation).
- Dissolution: Dissolve the remaining residue in a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel.
- Aqueous Wash: Wash the organic layer with water and then with brine.
- Base Extraction: Extract the organic layer with an aqueous solution of a weak base, such as 1 M sodium carbonate (Na_2CO_3) or sodium bicarbonate (NaHCO_3). The desired carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic phase. Repeat the extraction 2-3 times.
- Acidification: Combine the aqueous layers in a beaker and cool in an ice bath. Slowly acidify the solution with 1-2 M hydrochloric acid (HCl) while stirring until the pH is ~2-3. The product, **2-(4-Methoxyphenyl)benzoic acid**, will precipitate as a solid.
- Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
- Drying: Dry the solid product under vacuum.

- Recrystallization: For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture, to obtain the final product as a crystalline solid.[\[2\]](#)

Biological Activity and Drug Development Context

While no specific biological activities have been reported for **2-(4-Methoxyphenyl)benzoic acid** itself, the biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. Derivatives of this class have shown a wide array of pharmacological activities, making this molecule a person of interest for screening and further functionalization.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

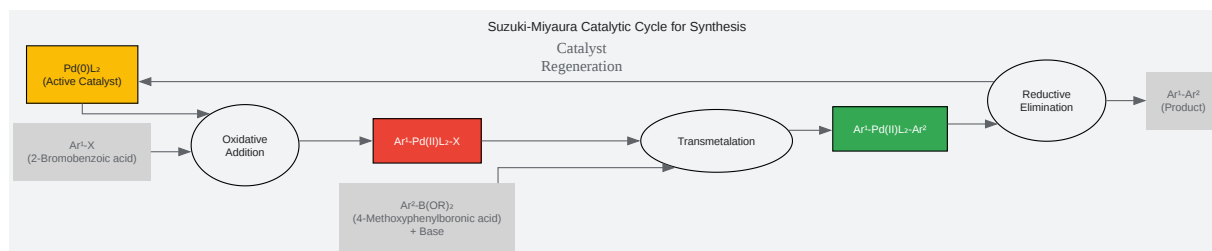
Known Activities of Biphenyl Derivatives:

- Anti-inflammatory: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a biphenyl core structure.[\[3\]](#)
- Anticancer: Biphenyl carboxylic acids have been synthesized and evaluated for their in-vitro anticancer activity against various cell lines, including breast cancer.[\[3\]](#)
- Antimicrobial & Antifungal: Certain derivatives show potent activity against bacterial and fungal strains.[\[4\]](#)[\[6\]](#)
- Antihypertensive: The biphenyl structure is a key component of the "sartan" class of angiotensin II receptor blockers.[\[4\]](#)
- Other Activities: The scaffold has also been explored for anti-diabetic, anti-proliferative, and antioxidant applications.[\[6\]](#)

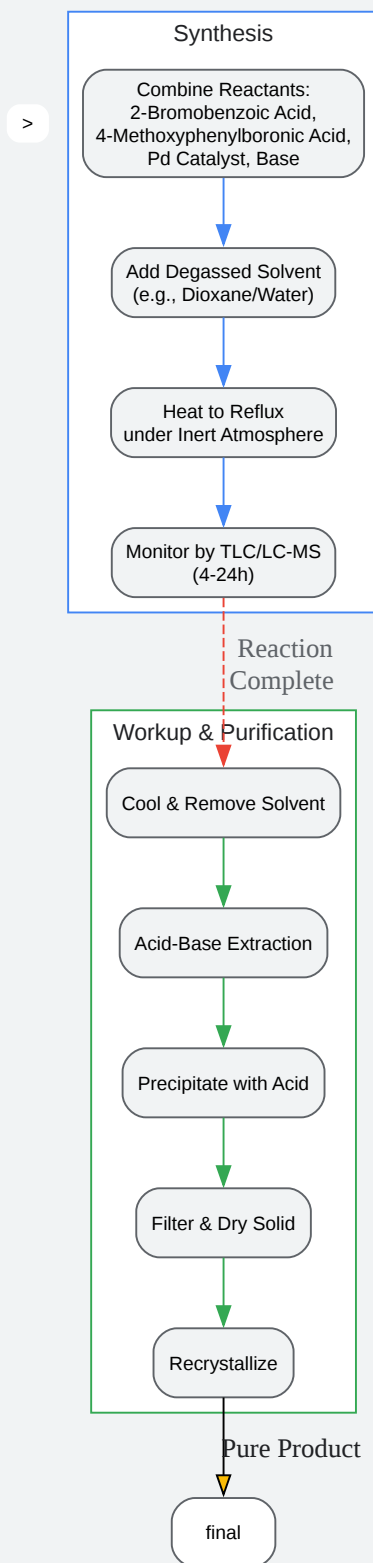
The specific combination of a carboxylic acid at the 2-position and a methoxy group at the 4'-position in **2-(4-Methoxyphenyl)benzoic acid** provides a unique three-dimensional structure and electronic profile that could be explored for novel biological activities.

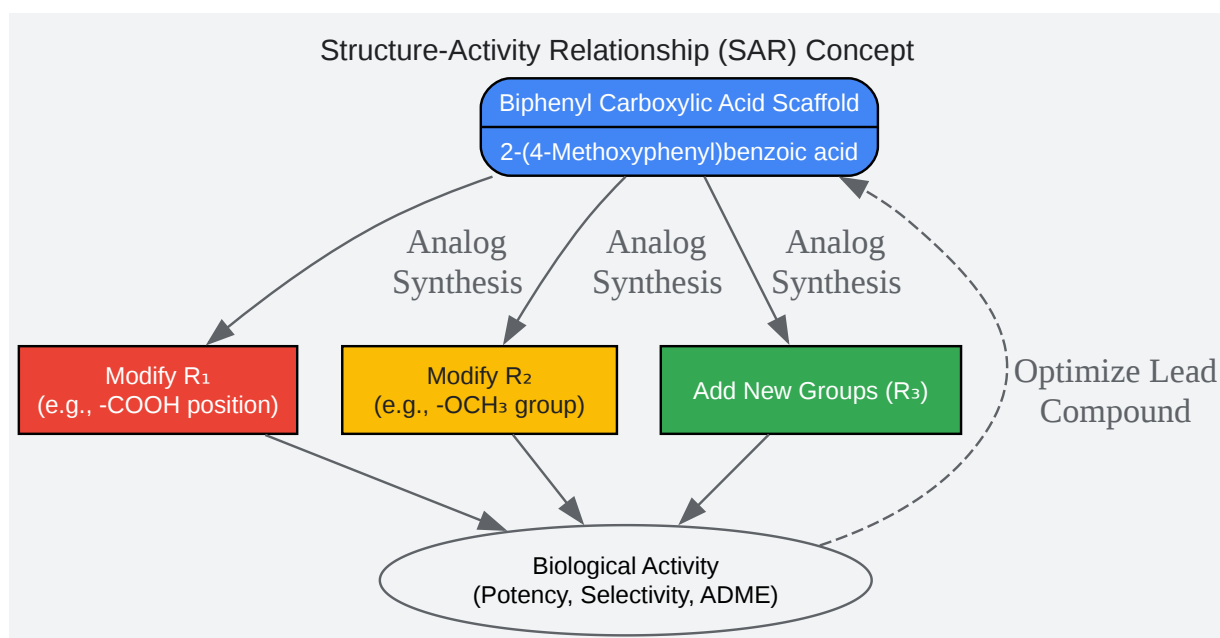
Mandatory Visualizations

The following diagrams illustrate the key chemical and logical processes relevant to the study of **2-(4-Methoxyphenyl)benzoic acid**.



Experimental Workflow: Synthesis and Purification





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